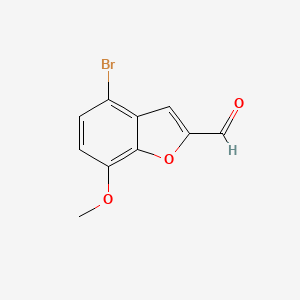
4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone, followed by cyclization under optimized conditions to yield the desired benzofuran derivative .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing side reactions and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are commonly employed.
Major Products:
Oxidation: 2-Carboxy-4-bromo-7-methoxybenzofuran.
Reduction: 2-Hydroxymethyl-4-bromo-7-methoxybenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes and interfere with cellular processes, leading to their observed biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
- 2-Formyl-4-chloro-7-methoxybenzofuran
- 2-Formyl-4-fluoro-7-methoxybenzofuran
- 2-Formyl-4-iodo-7-methoxybenzofuran
Comparison: 4-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H7BrO3 |
|---|---|
Molekulargewicht |
255.06 g/mol |
IUPAC-Name |
4-bromo-7-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO3/c1-13-9-3-2-8(11)7-4-6(5-12)14-10(7)9/h2-5H,1H3 |
InChI-Schlüssel |
QZCWXIZHVXSTBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)Br)C=C(O2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













